molecular formula C30H48O3 B1684228 Betulinic acid CAS No. 472-15-1

Betulinic acid

Cat. No. B1684228
CAS RN: 472-15-1
M. Wt: 456.7 g/mol
InChI Key: QGJZLNKBHJESQX-FZFNOLFKSA-N
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Description

Betulinic acid (BA) is a naturally occurring pentacyclic triterpenoid . It has antiretroviral, antimalarial, and anti-inflammatory properties, as well as a more recently discovered potential as an anticancer agent, by inhibition of topoisomerase . It is found in the bark of several species of plants, principally the white birch (Betula pubescens) from which it gets its name .


Synthesis Analysis

Betulinic acid can be prepared from betulin via oxidation using chromium oxide (VI) . It can be produced either by isolation of different plant extracts or by chemical transformation of betulin, easily obtained from Betula ssp .


Molecular Structure Analysis

Betulinic acid is a lupane-type triterpene . Its molecular formula is C30H48O3 and its molar mass is 456.711 g·mol−1 .


Chemical Reactions Analysis

New reactions of betulin with sulfamic acid and ammonium sulfamate in the presence of solid catalysts have been reported . The synthesis with both sulfamic acid and ammonium sulfamate in the presence of an Amberlyst 15® catalyst yields sulfur derivatives of betulin .


Physical And Chemical Properties Analysis

Betulinic acid is a lupane-type triterpene . Its molecular formula is C30H48O3 and its molar mass is 456.7 g/mol .

Scientific Research Applications

Cancer Treatment

Betulinic acid has been extensively studied for its potential in cancer therapy. It has shown promise in inducing apoptosis in cancer cells without affecting normal cells, making it an attractive candidate for anticancer drugs. Its mechanisms include activation of caspases and modulation of various signaling pathways involved in cell proliferation and death .

Antiviral Activity

Research has indicated that Betulinic acid possesses antiviral properties, particularly against HIV. It inhibits HIV-1 replication by targeting the viral protease, an essential enzyme for virus maturation. This makes it a potential compound for developing new antiretroviral therapies .

Anti-inflammatory and Immunomodulatory Effects

Betulinic acid exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators. It also modulates immune responses, which can be beneficial in treating autoimmune diseases and allergies .

Antimicrobial Properties

This compound has been shown to have antimicrobial effects against a range of pathogens, including bacteria, fungi, and viruses. Its ability to disrupt microbial cell membranes and inhibit biofilm formation is particularly noteworthy .

Neuroprotective Effects

Betulinic acid has neuroprotective properties that may be useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. It protects neurons from oxidative stress and apoptosis, which are common pathological features in these conditions .

Metabolic Disorders

There is evidence that Betulinic acid can influence lipid metabolism, suggesting a role in treating metabolic disorders such as obesity and diabetes. It may help reduce body weight, improve insulin sensitivity, and lower blood lipid levels .

Mechanism of Action

Target of Action

Betulinic acid (BA) is a pentacyclic triterpenoid that is widely distributed throughout the plant kingdom . It has been reported that BA and its derivatives possess potent anticancer and anti-HIV activities . The primary targets of betulinic acid are numerous and include key proteins such as SRC, MAPK1, PIK3R1, HSP90AA1, GRB2, PTPN11, ESR1, MAPK8, MAPK14, and EGFR . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

Betulinic acid interacts with its targets in a complex manner. It has been found to bind to the ATP-binding pocket of EGFR, blocking EGFR and modulating the EGFR-ATK-mTOR axis . This interaction leads to changes in the activity of these proteins, thereby affecting the cellular processes they regulate . For instance, betulinic acid has been shown to inhibit STAT3-mediated signaling, thereby suppressing the spread of cancer cells .

Biochemical Pathways

Betulinic acid affects several biochemical pathways. It exerts its anti-aging effects by participating in the PI3K–Akt signaling pathway, MAPK signaling pathway, Ras signaling pathway, estrogen receptor signaling pathway, FoxO signaling pathway, etc . These pathways are involved in a variety of cellular processes, including cell growth, differentiation, apoptosis, and inflammation .

Pharmacokinetics

The pharmacokinetic properties of betulinic acid are crucial for its bioavailability and therapeutic efficacy. Betulinic acid has demonstrated good human intestinal absorption (HIA) and moderate cellular permeability . It also exhibited positive CNS activity due to high permeability through the blood-brain barrier (BBB) . The toxicological study revealed that betulinic acid was a mutagenic compound but noncarcinogenic in mice model .

Result of Action

The molecular and cellular effects of betulinic acid’s action are diverse and significant. It has been shown to increase cell proliferation, inhibit cellular senescence, decrease the expression of TGF-β and IL-6, and significantly down-regulate the expression of p53 and p21 . These effects contribute to its anti-cancer, anti-inflammatory, and anti-aging properties .

Action Environment

The action of betulinic acid can be influenced by various environmental factors. For instance, betulin is a necessary part of plant shells to protect the plant from damaging environmental factors such as radiation, bacteria, fungi, viruses, and insects . Moreover, the content of betulinic acid in plants is low for phytoextraction . Therefore, alternative routes to obtain betulinic acid have been developed, such as chemical synthesis, biotransformation using fungus cultures, and metabolic engineering biosynthetic pathways in microorganisms .

Safety and Hazards

Betulinic acid should be handled with care. Avoid contact with skin, eyes, and clothing. Do not ingest or breathe dust . Possible side effects of betulinic acid include nausea, vomiting, diarrhea, abdominal pain, headache, dizziness, and rash .

Future Directions

Betulinic acid presents a wide spectrum of remarkable pharmacological properties . Considering that it can be produced either by isolation of different plant extracts or by chemical transformation of betulin, it could be said that betulinic acid is a molecule of great interest as a starting material for the synthesis of novel antiprotozoal agents .

properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJZLNKBHJESQX-FZFNOLFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861974
Record name Betulinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Betulinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Product Name

Betulinic Acid

CAS RN

472-15-1
Record name Betulinic acid
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Record name Betulinic acid
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Record name Betulinic Acid
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Record name Betulinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lup-20(29)-en-28-oic acid, 3-hydroxy-, (3β)-
Source European Chemicals Agency (ECHA)
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Record name BETULINIC ACID
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Record name Betulinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

316 - 318 °C
Record name Betulinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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